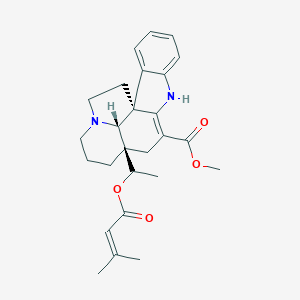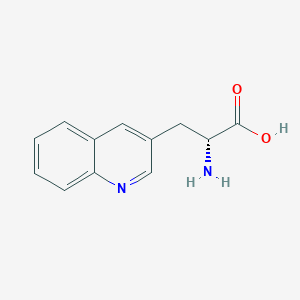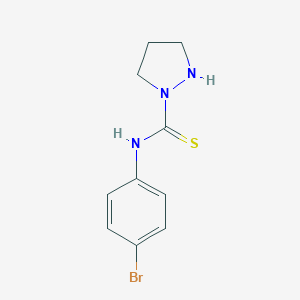
N-(4-Bromophenyl)-1-pyrazolidinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Bromophenyl)-1-pyrazolidinecarbothioamide, commonly known as Br-Pyraz, is a chemical compound that has gained significant attention in scientific research due to its unique properties. Br-Pyraz is a pyrazolidine derivative that has a thiocarbonyl group attached to it. This compound has been found to exhibit potential therapeutic properties in various biological systems.
Mecanismo De Acción
The exact mechanism of action of Br-Pyraz is not fully understood. However, it has been reported that the compound inhibits the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are known to play a crucial role in the inflammatory response, and their inhibition can lead to a reduction in inflammation and pain.
Efectos Bioquímicos Y Fisiológicos
Br-Pyraz has been found to exhibit significant biochemical and physiological effects in various biological systems. It has been reported to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). Additionally, the compound has been found to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Br-Pyraz has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under various conditions. The compound is also readily available and affordable. However, there are some limitations to its use in lab experiments. Br-Pyraz has been found to exhibit low solubility in water, which can limit its use in aqueous solutions. Additionally, the compound has been found to exhibit low bioavailability, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the study of Br-Pyraz. One area of research is the investigation of its potential therapeutic properties in the treatment of cancer. Br-Pyraz has been found to exhibit promising results in the inhibition of cancer cell growth and proliferation. Another area of research is the investigation of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Br-Pyraz has been found to exhibit neuroprotective properties and may have potential as a therapeutic agent in the treatment of these diseases. Finally, further research is needed to fully understand the mechanism of action of Br-Pyraz and its potential use in the treatment of various diseases.
Métodos De Síntesis
The synthesis of Br-Pyraz involves the reaction between 4-bromobenzaldehyde and thiosemicarbazide in the presence of sodium hydroxide. The resulting product is then treated with hydrazine hydrate to obtain Br-Pyraz. The reaction scheme is shown below:
Aplicaciones Científicas De Investigación
Br-Pyraz has been found to exhibit potential therapeutic properties in various biological systems. It has been studied extensively for its anti-inflammatory, analgesic, and antioxidant properties. The compound has also shown promising results in the treatment of cancer, diabetes, and neurodegenerative diseases.
Propiedades
Número CAS |
139192-96-4 |
|---|---|
Nombre del producto |
N-(4-Bromophenyl)-1-pyrazolidinecarbothioamide |
Fórmula molecular |
C10H12BrN3S |
Peso molecular |
286.19 g/mol |
Nombre IUPAC |
N-(4-bromophenyl)pyrazolidine-1-carbothioamide |
InChI |
InChI=1S/C10H12BrN3S/c11-8-2-4-9(5-3-8)13-10(15)14-7-1-6-12-14/h2-5,12H,1,6-7H2,(H,13,15) |
Clave InChI |
IIDJUBPKAZEKAG-UHFFFAOYSA-N |
SMILES isomérico |
C1CNN(C1)C(=NC2=CC=C(C=C2)Br)S |
SMILES |
C1CNN(C1)C(=S)NC2=CC=C(C=C2)Br |
SMILES canónico |
C1CNN(C1)C(=S)NC2=CC=C(C=C2)Br |
Sinónimos |
N-(4-Bromophenyl)-1-pyrazolidinecarbothioamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



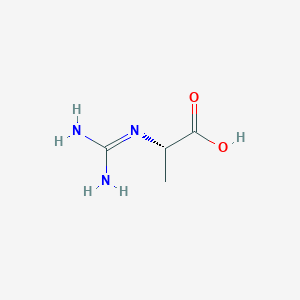
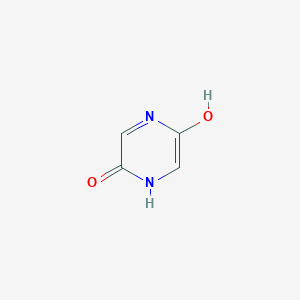
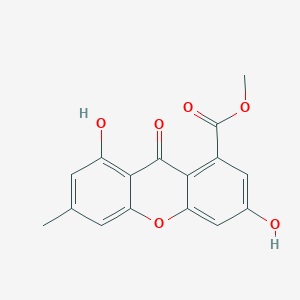

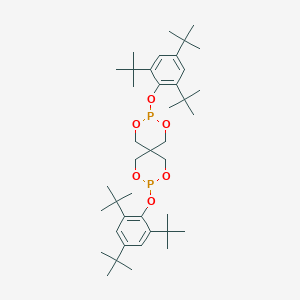
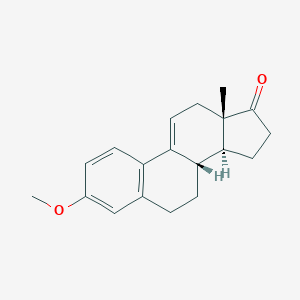
![2-Acetyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B162001.png)
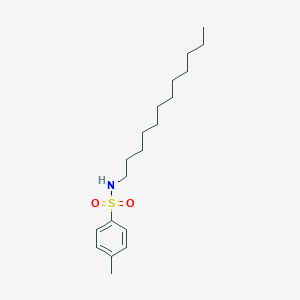
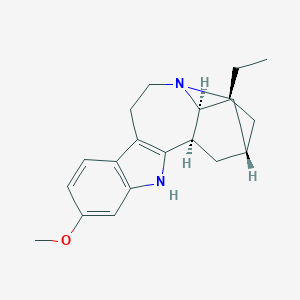
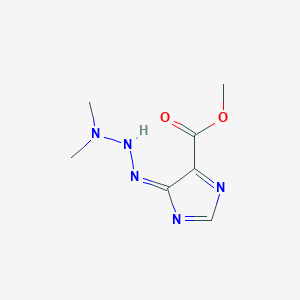
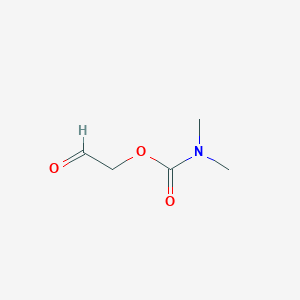
![6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one hydrochloride](/img/structure/B162012.png)
